Unii-ST0WR0R5X1
Description
UNII-ST0WR0R5X1 is a unique identifier assigned under the Global Substance Registration System (GSRS), a collaborative effort by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides rigorous scientific descriptions for substances relevant to medicine and translational research, ensuring consistency in regulatory and research applications . The compound linked to this UNII is manually curated in the GSRS database, which houses over 100,000 substances, including small molecules, biologics, and mixtures. The dataset emphasizes regulatory-grade identification, making it a critical resource for drug development and safety assessments .
- Molecular formula and weight
- Stereochemical details (if applicable)
- Physical properties (e.g., solubility, melting point)
- Regulatory status (e.g., approved, investigational)
Access to full descriptors requires querying the GSRS database directly (https://gsrs.ncats.nih.gov/app/substances ) .
Properties
CAS No. |
127182-67-6 |
|---|---|
Molecular Formula |
C20H25N5O13S2 |
Molecular Weight |
607.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;tetrahydrate |
InChI |
InChI=1S/C20H17N5O9S2.4H2O/c21-20-22-8(6-36-20)12(24-34-14(19(32)33)7-1-2-10(26)11(27)5-7)15(28)23-13-16(29)25-9(18(30)31)3-4-35-17(13)25;;;;/h1-3,5-6,13-14,17,26-27H,4H2,(H2,21,22)(H,23,28)(H,30,31)(H,32,33);4*1H2/b24-12-;;;;/t13-,14+,17-;;;;/m1..../s1 |
InChI Key |
HYKRFONDLKBUTH-XKULUCSCSA-N |
SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O.O.O.O.O |
Isomeric SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)O.O.O.O.O |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O.O.O.O.O |
Synonyms |
GR 69153 GR-69153 GR69153 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of UNII-ST0WR0R5X1 with analogous compounds hinges on two approaches: structural similarity (e.g., shared functional groups, metal coordination) or functional similarity (e.g., therapeutic use, mechanism of action). Below is a framework for such a comparison, derived from standardized methodologies in chemical research and regulatory science:
Structural Analogs
If UNII-ST0WR0R5X1 is a metal complex (e.g., platinum-based), comparisons might focus on substituents or ligand variations. For example:
| Property | UNII-ST0WR0R5X1 | Cisplatin (UNII-Q20Q21Q62J) | Oxaliplatin (UNII-04ZR38536J) |
|---|---|---|---|
| Metal center | Undisclosed | Platinum (Pt²⁺) | Platinum (Pt²⁺) |
| Ligand structure | Not available | Two Cl⁻, two NH₃ | Oxalate, diaminocyclohexane |
| Solubility (mg/mL) | — | 1.0 (water) | 7.9 (water) |
| Therapeutic use | — | Antineoplastic | Colorectal cancer |
Note: Hypothetical table based on common platinum analogs; specific data for ST0WR0R5X1 is unavailable in the evidence.
Functional Analogs
If UNII-ST0WR0R5X1 is a kinase inhibitor, comparisons could emphasize efficacy and selectivity:
| Parameter | UNII-ST0WR0R5X1 | Imatinib (UNII-8A1O1M485B) | Dasatinib (UNII-RBZ1571X5H) |
|---|---|---|---|
| Target kinase | Undisclosed | BCR-ABL | BCR-ABL, SRC |
| IC₅₀ (nM) | — | 250 | 0.6 |
| Bioavailability | — | 98% | 80% |
| Resistance profile | — | Moderate | Low |
Research Findings and Methodological Considerations
Data Limitations
The absence of explicit data for UNII-ST0WR0R5X1 in the provided evidence precludes definitive comparisons. Regulatory databases like GSRS prioritize substance identification over detailed pharmacological data, which is often disclosed in peer-reviewed studies or patent filings .
Best Practices for Comparative Analysis
Structural Characterization : Use NMR, X-ray crystallography, or mass spectrometry to confirm identity and purity .
Functional Assays : Compare IC₅₀ values, binding affinities, or therapeutic indices in standardized models .
Regulatory Alignment : Cross-reference GSRS entries with FDA Orange Book or EMA EPAR databases for approved analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
